tert-Butyl (S)-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl)carbamate
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Overview
Description
tert-Butyl(S)-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their versatility and stability. This particular compound features a tert-butyl group, a phenyl group, and a piperidine ring, making it a complex and interesting molecule for various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(S)-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method is the palladium-catalyzed synthesis, where tert-butyl carbamate reacts with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . Another method involves the use of di-tert-butyl dicarbonate and sodium azide, followed by a Curtius rearrangement to form the carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs continuous flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(S)-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl(S)-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl(S)-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can modify proteins through carbamylation, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl(S)-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl)carbamate include:
Uniqueness
What sets tert-Butyl(S)-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl)carbamate apart from these similar compounds is its unique combination of functional groups, which confer specific reactivity and stability. The presence of the piperidine ring and phenyl group enhances its potential for diverse applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
796046-10-1 |
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Molecular Formula |
C18H26N2O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-15(14-10-6-4-7-11-14)16(21)20-12-8-5-9-13-20/h4,6-7,10-11,15H,5,8-9,12-13H2,1-3H3,(H,19,22)/t15-/m0/s1 |
InChI Key |
AIOJVKFAZBSPMS-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)N2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N2CCCCC2 |
Origin of Product |
United States |
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